molecular formula C18H21ClN2O3S B3568050 N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3568050
M. Wt: 380.9 g/mol
InChI Key: JCEPODMJDHDXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CI-994, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic properties. CI-994 has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer treatment.

Mechanism of Action

CI-994 exerts its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, CI-994 can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, CI-994 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, suggesting potential use as an anti-malarial agent. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CI-994 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying HDAC activity. Additionally, it has been shown to have low toxicity in animal models, making it a safe candidate for in vivo studies. However, CI-994 has some limitations as well. It has low solubility in water, which can limit its use in certain applications. Additionally, it has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research involving CI-994. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of CI-994. Another area of research is the use of CI-994 in combination therapy with other chemotherapy agents to enhance its anti-tumor effects. Additionally, the potential use of CI-994 in the treatment of other diseases, such as malaria and inflammatory diseases, warrants further investigation.

Scientific Research Applications

CI-994 has been extensively studied for its anti-tumor effects in various cancer cell lines. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential candidate for combination therapy.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-13(2)14-8-10-15(11-9-14)21(25(3,23)24)12-18(22)20-17-7-5-4-6-16(17)19/h4-11,13H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEPODMJDHDXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

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